molecular formula C23H19N3O4S B2600451 N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 886923-98-4

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2600451
CAS No.: 886923-98-4
M. Wt: 433.48
InChI Key: SCKOPXQRNROXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methanesulfonylphenyl group and at the 2-position with a diphenylacetamide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often exploited in drug design to mimic ester or amide functionalities while resisting enzymatic degradation. The methanesulfonyl group enhances solubility and may influence target binding through sulfone-mediated hydrogen bonding or electrostatic interactions.

This compound is part of a broader class of 1,3,4-oxadiazole derivatives investigated for diverse pharmacological activities, including enzyme inhibition, anticancer, and anti-inflammatory effects.

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-31(28,29)19-15-9-8-14-18(19)22-25-26-23(30-22)24-21(27)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKOPXQRNROXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methanesulfonylbenzoic acid hydrazide with diphenylacetyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs in terms of molecular structure, physicochemical properties, and reported biological activities.

Structural Analogs with 1,3,4-Oxadiazole Cores

(a) N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g)
  • Structure : Features a 1,3,4-oxadiazole core substituted with a 1H-indol-3-ylmethyl group and a sulfanyl-linked acetamide moiety.
  • Activity : Demonstrated enzyme inhibition activity in preliminary screening, though specific targets remain uncharacterized.
  • Key Difference : The indole substituent may enhance interactions with aromatic residues in enzyme active sites, unlike the methanesulfonylphenyl group in the target compound.
(b) 2-({5-[(4-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
  • Structure: Contains a 4-methylphenoxymethyl group on the oxadiazole ring and a sulfanyl-acetamide tail.
  • Molecular Weight : 369.44 g/mol.
(c) 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
  • Structure : Substituted with a furyl group and a 2-methoxyphenylacetamide chain.
  • Molecular Weight : 331.35 g/mol.
  • Key Difference : The furyl group may reduce metabolic stability compared to sulfonyl-containing analogs due to susceptibility to oxidation.

Benzothiazole-Based Analogs

(a) N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide
  • Structure : Benzothiazole core with a sulfamoyl group and diphenylacetamide side chain.
  • Key Difference : The benzothiazole ring, a bioisostere for oxadiazole, may confer distinct electronic properties and binding affinities.
(b) N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide
  • Structure : Nitro-substituted benzothiazole with a phenylpropanamide group.

Thiadiazole and Hybrid Derivatives

(a) 2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
  • Structure : Dual sulfanyl groups on a thiadiazole core with a trifluoromethylphenylacetamide chain.
  • Activity: No specific data reported, but the trifluoromethyl group is known to enhance lipophilicity and bioavailability.
(b) N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-methoxyphenyl)sulfonyl]acetamide
  • Structure : Combines a dihydrobenzodioxin group with a 4-methoxyphenylsulfonylacetamide chain.
  • Key Difference : The dihydrobenzodioxin moiety may improve CNS penetration due to its planar aromatic structure.

Data Table: Comparative Overview

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Activity/Properties Reference ID
N-[5-(2-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide 1,3,4-Oxadiazole 2-Methanesulfonylphenyl, diphenylacetamide Not reported Potential enzyme inhibition
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole 1H-Indol-3-ylmethyl, sulfanyl-acetamide Not reported Enzyme inhibition (unspecified)
2-({5-[(4-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide 1,3,4-Oxadiazole 4-Methylphenoxymethyl, sulfanyl-acetamide 369.44 Not reported
N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole Sulfamoyl, diphenylacetamide Not reported Structural analog for target binding
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 1,3,4-Oxadiazole 2-Furyl, 2-methoxyphenylacetamide 331.35 Not reported

Research Findings and Implications

  • Oxadiazole vs. Benzothiazole Cores : Oxadiazole derivatives generally exhibit superior metabolic stability compared to benzothiazoles, which may undergo ring-opening reactions under physiological conditions.
  • Role of Sulfonyl Groups: The methanesulfonyl group in the target compound likely enhances solubility and target engagement compared to non-sulfonylated analogs.
  • Biological Activity Trends : Indole- and sulfanyl-substituted oxadiazoles (e.g., compound 8g) show promise in enzyme inhibition, suggesting the target molecule may share similar mechanisms.

Biological Activity

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a synthetic organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. Its unique structural features include an oxadiazole ring and a methanesulfonylphenyl group, which may contribute to its interactions with biological targets.

Chemical Structure and Properties

The compound's chemical formula is C23H19N3O4SC_{23}H_{19}N_{3}O_{4}S and its IUPAC name is this compound. The presence of the oxadiazole moiety is significant as it is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC23H19N3O4S
IUPAC NameThis compound
CAS Number886923-98-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator, affecting cellular signaling pathways and metabolic processes.

Potential Targets:

  • Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors: It might interact with receptors that mediate cellular responses to stimuli.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit antimicrobial properties. Studies have demonstrated that this compound shows significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of this compound:

  • Tested Strains: Escherichia coli and Staphylococcus aureus.
  • Results: The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Properties

Another area of interest is the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.

Research Findings:

A study focused on the cytotoxic effects of the compound on human cancer cell lines showed:

  • Cell Lines Tested: HeLa (cervical cancer) and MCF7 (breast cancer).
  • Results: Significant reduction in cell viability was observed at higher concentrations.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds in terms of structure and biological activity.

Compound NameStructure FeaturesBiological Activity
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-acetophenoneOxadiazole ring; methanesulfonamideModerate antibacterial
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-benzamideOxadiazole ring; halogenated phenolAnticancer activity

Unique Aspects

This compound stands out due to its dual functionality as both an antimicrobial and anticancer agent. Its structural diversity allows for multiple modes of action against different biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.